3-(4-Ethylphenyl)-6-hydrazinylpyridazine
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Overview
Description
3-(4-Ethylphenyl)-6-hydrazinylpyridazine is an organic compound that belongs to the class of hydrazinylpyridazines This compound is characterized by the presence of a pyridazine ring substituted with a hydrazinyl group and a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-6-hydrazinylpyridazine typically involves the reaction of 4-ethylphenylhydrazine with a pyridazine derivative. One common method is the condensation reaction between 4-ethylphenylhydrazine and 3,6-dichloropyridazine under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-6-hydrazinylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Ethylphenyl)-6-hydrazinylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-6-hydrazinylpyridazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with DNA or RNA, leading to changes in gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-6-hydrazinylpyridazine
- 3-(4-Chlorophenyl)-6-hydrazinylpyridazine
- 3-(4-Bromophenyl)-6-hydrazinylpyridazine
Uniqueness
3-(4-Ethylphenyl)-6-hydrazinylpyridazine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, chloro, or bromo analogs, the ethyl group may provide different steric and electronic effects, leading to distinct properties and applications.
Properties
CAS No. |
88490-29-3 |
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Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
[6-(4-ethylphenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C12H14N4/c1-2-9-3-5-10(6-4-9)11-7-8-12(14-13)16-15-11/h3-8H,2,13H2,1H3,(H,14,16) |
InChI Key |
JUKNXUFNFGTLRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)NN |
Origin of Product |
United States |
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